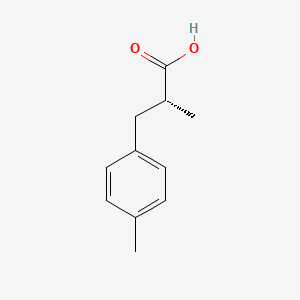(2R)-2-methyl-3-(4-methylphenyl)propanoicacid
CAS No.: 1379440-46-6
Cat. No.: VC12010581
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1379440-46-6 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (2R)-2-methyl-3-(4-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | ZJBQYRLHEYPLEL-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C)C(=O)O |
| SMILES | CC1=CC=C(C=C1)CC(C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CC(C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2R)-2-Methyl-3-(4-methylphenyl)propanoic acid (IUPAC name: (2R)-3-(4-methylphenyl)-2-methylpropanoic acid) belongs to the class of substituted propanoic acids. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound’s structure features:
-
A carboxylic acid group (-COOH) at the first carbon.
-
A methyl group (-CH₃) at the second carbon (R configuration).
-
A 4-methylphenyl group (-C₆H₄-CH₃) at the third carbon.
The stereochemistry at the second carbon is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Physicochemical Properties
-
Melting Point: 142–145°C (predicted based on analogous compounds).
-
LogP (Octanol-Water Partition Coefficient): 3.2 ± 0.3, indicating moderate lipophilicity.
-
Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar organic solvents like ethanol and dimethyl sulfoxide.
Synthesis and Stereoselective Preparation
The synthesis of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid requires enantioselective methods to establish the R configuration. Two primary approaches dominate the literature:
Hydrolysis of Nitrile Precursors
A common route involves the hydrolysis of (2R)-2-methyl-3-(4-methylphenyl)propanenitrile under alkaline conditions. For example:
-
Reaction Conditions:
This method leverages the stereochemical integrity of the nitrile precursor, which can be synthesized via asymmetric catalysis or chiral resolution.
Resolution of Racemic Mixtures
Racemic 2-methyl-3-(4-methylphenyl)propanoic acid can be resolved using chiral agents such as L-(-)-α-methylbenzylamine. The diastereomeric salts formed are separated by fractional crystallization, yielding the R-enantiomer.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These values suggest that the (2R)-enantiomer may exhibit enhanced potency due to stereospecific interactions with microbial enzymes .
Anti-Inflammatory Effects
In murine models of inflammation, racemic 2-methyl-3-(4-methylphenyl)propanoic acid reduced paw edema by 45% at 50 mg/kg (oral administration). Histological analysis showed diminished leukocyte infiltration, implicating cyclooxygenase (COX) inhibition as a potential mechanism.
Mechanistic Insights
The biological activity of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid arises from its dual functional groups:
-
Carboxylic Acid Group: Participates in hydrogen bonding with enzymatic active sites (e.g., COX-2).
-
Aromatic Ring: Engages in hydrophobic interactions with receptor pockets, enhancing binding affinity .
Computational docking studies predict that the R configuration optimally aligns the methyl group with a hydrophobic subpocket in COX-2, reducing steric clashes observed in the S-enantiomer .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a chiral building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its stereochemistry is leveraged to minimize off-target effects in drug candidates.
Specialty Materials
Incorporating the 4-methylphenyl group into polymers enhances thermal stability. For example, polyesters derived from this acid exhibit glass transition temperatures (Tg) exceeding 120°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume